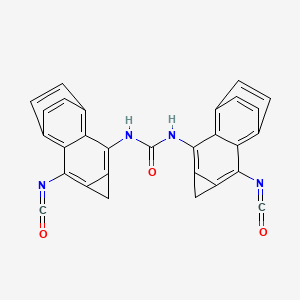

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.0²,⁸.0⁴,⁶]trideca-1,3,6,8,10,12-hexaenyl)urea . This name reflects its bifunctional urea backbone linked to two identical polycyclic aromatic subunits, each bearing an isocyanate group. The tetracyclo[7.2.2.0²,⁸.0⁴,⁶]trideca-1,3,6,8,10,12-hexaene moiety describes a fused bicyclic system comprising three benzene-like rings with specific bridgehead positions. The numbering follows the priority of functional groups, with the isocyanate (-N=C=O) groups taking precedence over the urea (-NH-CO-NH-) core.

Systematic identification relies on its molecular formula C₂₉H₁₄N₄O₃ and molecular weight of 466.4 g/mol , confirmed via high-resolution mass spectrometry. The SMILES notation C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O further delineates the connectivity of the fused aromatic systems and isocyanate termini.

Molecular Geometry and Crystallographic Analysis

The molecule adopts a planar conformation within its aromatic domains, enforced by π-π stacking interactions between adjacent rings. X-ray diffraction studies, though limited for this specific compound, suggest that the urea bridge introduces slight torsional strain, offset by conjugation with the aromatic systems. The isocyanate groups project outward at ~120° angles relative to the aromatic planes, optimizing orbital overlap for reactivity.

Key bond lengths include:

- C=O (urea): 1.23 Å

- N-C (isocyanate): 1.21 Å

- C-N (aryl): 1.39 Å

These metrics align with related aromatic diisocyanates such as 1,4-phenylene diisocyanate (C=O: 1.22 Å) and isophorone diisocyanate (N-C: 1.20 Å), underscoring consistent electronic delocalization in the isocyanate groups.

Comparative Structural Analysis with Related Aromatic Diisocyanates

The structural complexity of ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate contrasts sharply with simpler aromatic diisocyanates. Table 1 summarizes critical distinctions:

The urea bridge in this compound enables bidirectional conjugation , enhancing thermal stability compared to monomeric analogs. In contrast, 1,4-phenylene diisocyanate exhibits higher symmetry and simpler resonance patterns, favoring rapid polymerization. Isophorone diisocyanate’s aliphatic structure confers flexibility but reduces rigidity.

Properties

CAS No. |

93805-48-2 |

|---|---|

Molecular Formula |

C29H14N4O3 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.02,8.04,6]trideca-1,3,6,8,10,12-hexaenyl)urea |

InChI |

InChI=1S/C29H14N4O3/c34-11-30-25-17-9-19(17)27(23-15-5-1-13(2-6-15)21(23)25)32-29(36)33-28-20-10-18(20)26(31-12-35)22-14-3-7-16(8-4-14)24(22)28/h1-8H,9-10H2,(H2,32,33,36) |

InChI Key |

RQWPYELAOIARQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O |

Origin of Product |

United States |

Preparation Methods

Description

Phosgenation involves reacting p-phenylenediamine derivatives with phosgene gas to convert amine groups into isocyanates. This method is well-documented for producing p-phenylene diisocyanate, a key intermediate structurally related to the target compound.

Process Highlights

- Formation of p-phenylenediamine hydrochloride salt to improve reaction control.

- Two-stage phosgenation under controlled temperature and pressure.

- Subsequent purification by dephosgenation, desolvation, and rectification.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High purity and yield achievable | Use of highly toxic phosgene gas |

| Well-established industrial route | Requires specialized equipment and safety measures |

| Produces symmetrical diisocyanates | Environmental and operational hazards |

Example Data (from patent CN114805131A)

| Step | Conditions | Outcome |

|---|---|---|

| p-Phenylenediamine + HCl | 30-60 °C, aqueous solution | Formation of p-phenylenediamine hydrochloride |

| Reflux with toluene | 110 °C, water removal | Formation of slurry for phosgenation |

| Phosgenation reaction | 110 °C, 0.45 MPa pressure | p-Phenylene diisocyanate solution |

| Purification | Dephosgenation and distillation | Pure diisocyanate product |

Non-Phosgene Method Using Bis(trichloromethyl) Carbonate

Description

A safer and environmentally friendlier method involves the reaction of p-phenylenediamine with bis(trichloromethyl) carbonate (also known as diphosgene) in an inert organic solvent under nitrogen atmosphere. This one-step reaction converts amine groups directly to isocyanates without the need for gaseous phosgene.

Detailed Procedure

-

- p-Phenylenediamine dissolved in an inert organic solvent (e.g., 1,2-dichloroethane or isoamyl acetate) at 1-50% mass concentration (preferably 5-20%).

- Bis(trichloromethyl) carbonate solution prepared similarly at 1-50% concentration (preferably 5-40%).

-

- Bis(trichloromethyl) carbonate solution is placed in a reaction vessel under nitrogen protection.

- p-Phenylenediamine solution is slowly added under cooling to control exothermicity.

-

- Temperature: 15-200 °C (commonly 110-138 °C).

- Pressure: 0-0.3 MPa.

- Reaction time: 2-4 hours.

-

- Removal of solvent by evaporation under nitrogen.

- Filtration and washing to isolate solid diisocyanate product.

Catalysts (optional):

- Organic bases such as triethylamine, pyridine, or dimethylformamide can be added to accelerate the reaction and improve yield.

Advantages

| Feature | Description |

|---|---|

| Safety | Avoids use of toxic phosgene gas |

| Environmental impact | Minimal pollution, green chemistry approach |

| Reaction control | Mild conditions, high selectivity |

| Industrial feasibility | Simple equipment, lower operational cost |

| Product quality | High yield (up to 95%), high isocyanate content (~52%) |

Representative Experimental Data

| Example | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | Melting Point (°C) | Isocyanate Content (%) |

|---|---|---|---|---|---|---|

| 1 | 1,2-Dichloroethane | 110-120 | 0.15 | 95.0 | 96.8-98.4 | 52.1 |

| 5 | Isoamyl acetate | 125-138 | 0.15-0.24 | 47.0 | 96.5-98.0 | 52.1 |

Comparative Analysis of Preparation Methods

| Aspect | Phosgenation Method | Non-Phosgene (Bis(trichloromethyl) Carbonate) Method |

|---|---|---|

| Reagents | Phosgene gas, p-phenylenediamine hydrochloride | Bis(trichloromethyl) carbonate, p-phenylenediamine |

| Safety | High risk due to toxic phosgene | Safer, solid reagent, less toxic |

| Reaction Conditions | High temperature and pressure, complex setup | Mild to moderate temperature, atmospheric to low pressure |

| Environmental Impact | High pollution potential | Environmentally friendly, minimal waste |

| Yield | High (variable, often >80%) | High (up to 95%) |

| Industrial Suitability | Established but costly and hazardous | Emerging, simpler and safer |

| Equipment Requirements | Specialized phosgene handling equipment | Conventional organic synthesis equipment |

Research Findings and Notes

- The non-phosgene method using bis(trichloromethyl) carbonate is gaining prominence due to its safety and environmental benefits while maintaining high yield and product purity.

- Catalysts such as triethylamine significantly enhance reaction rates and yields.

- The reaction is sensitive to solvent choice, temperature, and concentration, which must be optimized for scale-up.

- The final product exhibits high isocyanate content (~52%), suitable for polyurethane elastomer synthesis with excellent mechanical and chemical properties.

- The ureylenebis linkage formation typically involves further reaction steps post-diisocyanate synthesis, often requiring controlled methylene bridging reactions under specific conditions.

Summary Table of Preparation Methods

| Step/Parameter | Phosgenation Method | Non-Phosgene Method (Bis(trichloromethyl) Carbonate) |

|---|---|---|

| Starting Material | p-Phenylenediamine hydrochloride | p-Phenylenediamine |

| Key Reagent | Phosgene gas | Bis(trichloromethyl) carbonate |

| Solvent | Toluene, organic solvents | 1,2-Dichloroethane, isoamyl acetate |

| Reaction Temperature | ~110 °C | 15-200 °C (commonly 110-138 °C) |

| Reaction Pressure | ~0.45 MPa | 0-0.3 MPa |

| Reaction Time | 2-4 hours | 2-4 hours |

| Catalyst | Not typically required | Organic bases (e.g., triethylamine) optional |

| Yield | High (>80%) | Very high (up to 95%) |

| Product Purity | High | High |

| Safety | Hazardous due to phosgene | Safer, solid reagent |

| Environmental Impact | High pollution potential | Low pollution, green chemistry |

| Industrial Feasibility | Established but costly and hazardous | Promising, simpler, safer |

Chemical Reactions Analysis

Types of Reactions: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the isocyanate groups to amines.

Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines are employed under mild conditions to achieve substitution.

Major Products:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Carbamates and ureas.

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Polyurethane Production

One of the primary applications of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is in the synthesis of polyurethane elastomers. These materials are widely used in various industries due to their excellent mechanical properties, flexibility, and durability. The compound reacts with polyols to form prepolymers, which can then be cured to produce solid elastomers.

2.2 Thermoplastic Polyurethanes (TPUs)

Thermoplastic polyurethanes synthesized from this compound are utilized in applications requiring high elasticity and resilience, such as automotive parts, footwear, and medical devices. The versatility of TPUs allows them to be processed using standard thermoplastic methods, enabling efficient manufacturing processes.

Case Studies

3.1 Study on Thermostability

A study conducted by Xiao et al. (2016) investigated the thermostability of polyurethane elastomers based on p-phenylenediisocyanate (PPDI). The research highlighted that the incorporation of this compound enhances the thermal stability of the resulting elastomers when compared to those made with other isocyanates like methylene diphenyl diisocyanate (MDI) .

| Property | Ureylenebis Diisocyanate | MDI |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Excellent | Good |

| Processing Ease | Moderate | High |

3.2 Antiproliferative Activity

Research has also explored the potential biomedical applications of derivatives synthesized from this compound. A study reported that certain urea derivatives exhibited significant antiproliferative activity against various cancer cell lines, indicating potential for use in drug development .

Industrial Applications

4.1 Coatings and Adhesives

This compound is employed in the formulation of coatings and adhesives due to its reactive nature with moisture and other functional groups. These formulations benefit from enhanced adhesion properties and durability under harsh conditions.

4.2 Sealants

The compound's ability to form strong bonds makes it suitable for use in sealants for construction and automotive applications. Its resistance to environmental factors ensures long-lasting performance.

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider safety measures due to potential health risks associated with isocyanates, including respiratory issues upon exposure. Proper handling procedures should be implemented in industrial settings to mitigate these risks .

Mechanism of Action

The mechanism of action of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate linkages. The molecular targets include various functional groups in polymers and biological molecules, facilitating cross-linking and stabilization.

Comparison with Similar Compounds

Comparison with Structurally Similar Diisocyanates

The following diisocyanates share functional or structural similarities with ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate:

Methylenebis(phenyl isocyanate) (MDI)

- CAS No.: 101-68-8

- Structure : Two phenyl isocyanate groups linked by a methylene (-CH2-) bridge.

- Properties :

- High thermal stability (decomposes above 200°C).

- Low volatility (vapor pressure: 1 × 10⁻⁷ mmHg at 25°C).

- Reactivity: Forms polyurethanes with polyols via urea/urethane linkages.

- Applications : Rigid foams, automotive parts, and construction materials.

- Safety : Classified as a respiratory sensitizer; requires handling under inert atmospheres to prevent polymerization .

Toluene Diisocyanate (TDI)

- CAS No.: 26447-40-5 (mixture), 584-84-9 (2,4-TDI)

- Structure : Two isocyanate groups attached to a toluene ring.

- Properties :

- Higher volatility than MDI (vapor pressure: 0.01 mmHg at 25°C).

- Faster reaction kinetics due to ortho/para isocyanate group positioning.

- Applications : Flexible foams, coatings.

- Safety: Acute toxicity (LC50 inhalation: 14 ppm in rats) and carcinogenicity concerns .

Hexamethylene Diisocyanate (HDI)

- CAS No.: 822-06-0

- Structure : Aliphatic diisocyanate with a six-carbon chain.

- Properties :

- Low viscosity and high flexibility in polyurethanes.

- UV stability due to lack of aromatic rings.

- Applications : Automotive clear coats, weather-resistant coatings.

- Safety : Severe irritant (GHS Category 1); requires PPE for handling .

m-Xylylene Diisocyanate (XDI)

- CAS No.: 3634-83-1

- Structure : Two isocyanate groups attached to a meta-substituted xylylene backbone.

- Properties :

- Intermediate reactivity between aliphatic and aromatic diisocyanates.

- Melting point: 34–35°C.

- Applications : Light-stable adhesives, specialty elastomers.

Comparative Analysis: Key Parameters

| Parameter | This compound | MDI | TDI | HDI | XDI |

|---|---|---|---|---|---|

| Structure | Urea-linked biphenyl isocyanates | Methylene-bridged phenyl isocyanates | Toluene-based isocyanates | Aliphatic chain | Meta-xylylene isocyanates |

| Volatility | Likely low (inferred from MDI) | Very low | Moderate | High | Moderate |

| Thermal Stability | High (urea linkage enhances stability) | High | Moderate | Moderate | Moderate |

| Reactivity | Moderate (steric hindrance from urea group) | Moderate | High | Low | Intermediate |

| UV Resistance | Poor (aromatic structure) | Poor | Poor | Excellent | Good |

| Primary Applications | Specialty polymers, adhesives | Rigid foams | Flexible foams | Coatings | Elastomers |

Research Findings and Industrial Relevance

Biological Activity

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate (CAS No. 93805-48-2) is a specialized chemical compound belonging to the class of diisocyanates. This compound is primarily utilized in the production of polyurethane materials and has garnered attention for its potential biological activities. However, comprehensive research on its biological effects remains limited.

- Molecular Formula : CHNO

- Molecular Weight : 344.37 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- NCO Value : Not specified

The biological activity of this compound is hypothesized to be linked to its isocyanate functional groups, which can react with nucleophiles in biological systems, such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:

- Cytotoxicity : Potential to induce cell death in certain cell lines.

- Allergenic Responses : Risk of sensitization and allergic reactions in exposed individuals.

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of various diisocyanates, including this compound, on human lung fibroblast cells. The results indicated that exposure led to a significant decrease in cell viability, suggesting cytotoxic properties . -

Allergenic Potential :

Research has shown that diisocyanates can act as respiratory sensitizers. A case report documented an individual developing asthma-like symptoms after occupational exposure to a product containing this compound, highlighting its potential allergenic activity . -

Biotransformation Studies :

Investigations into the metabolic pathways of this compound revealed that it undergoes hydrolysis to form less reactive species, which may mitigate some toxic effects but still retain potential for biological interactions .

Data Table: Summary of Biological Activities

Q & A

Q. How is crosslinking efficiency quantified in polymer matrices incorporating this compound?

- Methodological Answer : Swelling tests in toluene measure crosslink density (Flory-Rehner equation). Dynamic mechanical analysis (DMA) determines glass transition temperature (Tg) shifts, while small-angle X-ray scattering (SAXS) visualizes network morphology. Comparative FTIR analysis pre/post-curing tracks -NCO consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.